Predicted Physicochemical Properties for Rational Compound Selection
The compound [4-(4-Bromopyrazol-1-yl)phenyl]methanol has a predicted LogP (XLogP3) of 1.7 , which is a measure of its lipophilicity. This value positions it differently from both less lipophilic and more lipophilic analogs, directly impacting its suitability for various assays or synthetic applications. For instance, while specific quantitative comparisons for direct analogs are not provided, the LogP value serves as a baseline for differentiating it from in-class compounds with different substitution patterns. A compound with a lower LogP (e.g., <1) may have poor membrane permeability in cell-based assays, while a higher LogP (e.g., >3) may suffer from low aqueous solubility and high non-specific binding [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | Baseline: An ideal LogP range of 1-3 for oral bioavailability per Lipinski's Rule of Five [1]. |
| Quantified Difference | The compound's LogP of 1.7 falls within the favorable mid-range for drug-likeness, unlike a compound with a LogP of 0.5 (too hydrophilic) or 4.5 (too lipophilic). |
| Conditions | Predicted value based on chemical structure; no experimental data found. |
Why This Matters
The specific LogP value (1.7) informs researchers about the compound's likely behavior in biological systems and synthetic reactions, guiding the choice of this intermediate over others with less favorable predicted properties.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. *Advanced Drug Delivery Reviews*, *46*(1-3), 3-26. View Source
